CFTR(inh)-172

Description

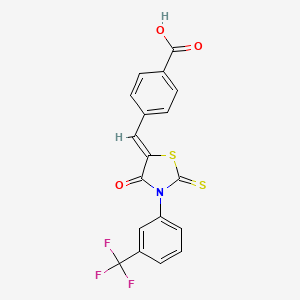

a cystic fibrosis transmembrane conductance regulator inhibitor; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

4-[[4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene]methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10F3NO3S2/c19-18(20,21)12-2-1-3-13(9-12)22-15(23)14(27-17(22)26)8-10-4-6-11(7-5-10)16(24)25/h1-9H,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMHYXZZCWVCMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10F3NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317499 | |

| Record name | CFTR(inh)-172 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307510-92-5 | |

| Record name | CFTR(inh)-172 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307510-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CFTR(inh)-172 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(4-Carboxyphenyl)methylene]-2-thioxo-3-[(3-trifluoromethyl)phenyl-4-thiazolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dual-Pronged Attack of CFTR(inh)-172: An In-depth Analysis of its Inhibitory Mechanism

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals a deep dive into the molecular mechanism of CFTR(inh)-172, a potent and selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. This whitepaper elucidates the intricate details of how this compound exerts its inhibitory effects, providing crucial insights for the development of therapeutics targeting secretory diarrheas and autosomal dominant polycystic kidney disease, conditions characterized by CFTR hyperactivation.

This compound operates through a sophisticated dual mechanism, functioning as both a direct pore blocker and an allosteric gating modulator. This guide synthesizes findings from cryogenic electron microscopy (cryo-EM), single-molecule fluorescence resonance energy transfer (smFRET), and various electrophysiological assays to present a holistic view of the inhibitor's action.

Unraveling the Binding Site and Pore Blockade

Cryo-EM studies have pinpointed the binding site of this compound within the CFTR channel's inner vestibule, near transmembrane helix 8 (TM8).[1][2] This strategic location allows the inhibitor to physically obstruct the chloride ion conduction pathway. The binding is stabilized by a network of hydrophobic interactions and a salt bridge with key amino acid residues from transmembrane segments 1, 6, 8, 9, and 12.[1][3] The binding of this compound induces a conformational change in the channel, leading to the collapse of the chloride selectivity filter and blockage of the pore from the extracellular side.[2][4]

Allosteric Modulation of Channel Gating and ATP Hydrolysis

Beyond simple pore occlusion, this compound acts as a gating modulator, influencing the dynamic conformational changes that govern channel opening and closing.[2][5] Electrophysiological studies have consistently shown that this compound significantly reduces the open probability (Po) of the CFTR channel, primarily by increasing the duration of the closed state without significantly altering the open dwell time.[6]

Interestingly, while this compound inhibits the channel's function, it does not prevent the dimerization of the Nucleotide-Binding Domains (NBDs), a critical step in the ATP-dependent gating cycle.[2][5] However, it allosterically inhibits the ATPase activity of CFTR, slowing down the progression of the gating cycle while the NBDs are in a dimerized state.[2][5] This suggests a mechanism where the inhibitor, bound within the pore, transmits a conformational change to the NBDs, thereby uncoupling ATP hydrolysis from efficient channel gating.

Quantitative Analysis of this compound Potency

The inhibitory potency of this compound has been quantified across various experimental systems. The following tables summarize the key quantitative data.

| Parameter | Value | Cell Type/System | Reference |

| IC₅₀ | ~0.3 - 3 µM | Dependent on cell type and membrane potential | [7] |

| Kᵢ | 300 nM | FRT cells (short-circuit current) | [6] |

| Kᵢ | 0.6 µM | FRT cells (single-channel recording) | [6] |

Table 1: Inhibitory Potency of this compound

| Parameter | Effect of this compound | Experimental Condition | Reference |

| Open Probability (Po) | Reduced by >90% | WT CFTR | [6] |

| Mean Closed Time | Increased | WT CFTR | [6] |

| Mean Open Time | No significant change | WT CFTR | [6] |

| Unitary Conductance | No alteration (8 pS) | WT CFTR | [6] |

| ATP Turnover (k_cat) | Decreased approx. fourfold | PKA-phosphorylated WT CFTR | [2] |

Table 2: Effects of this compound on CFTR Channel Kinetics and ATPase Activity

Visualizing the Mechanism and Experimental Approaches

To further clarify the complex interactions and processes involved, the following diagrams illustrate the mechanism of action of this compound and the workflows of the key experimental techniques used in its characterization.

Caption: Mechanism of this compound action.

Caption: Cryo-EM experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. Allosteric inhibition of CFTR gating by CFTRinh-172 binding in the pore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for CFTR inhibition by CFTRinh-172 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural basis for CFTR inhibition by CFTRinh-172 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Recent advances and new perspectives in targeting CFTR for therapy of cystic fibrosis and enterotoxin-induced secretory diarrheas - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of CFTR(inh)-172: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental findings related to the potent and selective Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) inhibitor, CFTR(inh)-172. It is intended to be a comprehensive resource for researchers in the fields of cystic fibrosis, secretory diarrheas, and polycystic kidney disease, as well as for professionals involved in drug development.

Discovery of this compound

This compound was identified through a high-throughput screening (HTS) of approximately 50,000 chemically diverse compounds.[1] The screening aimed to find inhibitors of cAMP/flavone-stimulated chloride (Cl⁻) transport in epithelial cells expressing CFTR.[1] This effort led to the identification of six compounds belonging to the 2-thioxo-4-thiazolidinone chemical class.[1] Subsequent screening of structural analogs of these initial hits identified this compound, with the chemical name 3-[(3-trifluoromethyl)phenyl]-5-[(4-carboxyphenyl)methylene]-2-thioxo-4-thiazolidinone, as the most potent inhibitor.[2]

Mechanism of Action

Initially, the precise mechanism of this compound was debated, with some studies suggesting it acted as a gating modulator and others as a pore-blocker.[3] Recent structural and functional studies have revealed a dual mechanism of action, demonstrating that this compound acts as both a pore blocker and a gating modulator.[4][5]

Cryogenic electron microscopy (cryo-EM) studies have shown that this compound binds within the CFTR pore, near transmembrane helix 8 (TM8), a critical element that connects ATP hydrolysis to channel gating.[3][4][5][6][7] This binding stabilizes the transmembrane helices in a nonconductive conformation.[3] Specifically, the binding of this compound leads to the collapse of the chloride selectivity filter and blockage of the pore from the extracellular side.[3][5][6][7]

Furthermore, single-molecule fluorescence resonance energy transfer (smFRET) experiments have indicated that this compound inhibits channel gating without preventing the dimerization of the nucleotide-binding domains (NBDs).[3][4][5][6][7] Electrophysiological studies have shown that this compound reduces the open probability of the channel primarily by increasing the mean channel closed time, without altering the unitary conductance.[8] It also causes a fivefold reduction in the mean open dwell time for wild-type CFTR.[3]

This compound also allosterically inhibits ATP turnover. In the presence of 10 µM this compound, the saturating ATP turnover rate (k_cat) was found to decrease approximately fourfold.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity and effects of this compound on CFTR.

Table 1: Inhibitory Potency of this compound

| Parameter | Value | Cell/System | Reference |

| K_i_ (short-circuit current) | ~300 nM | FRT cells expressing human CFTR | [1][8] |

| K_i_ (open probability) | 0.6 µM | Not specified | [8] |

| IC_50_ (WT-CFTR) | 0.08 ± 0.01 µM | Not specified | [9] |

| IC_50_ (K95A-CFTR) | 0.85 ± 0.05 µM | Not specified | [9] |

Table 2: Electrophysiological Effects of this compound

| Parameter | Condition | Effect of 10 µM this compound | Reference |

| Macroscopic Current Reduction (WT CFTR) | Excised inside-out membrane patches | 96% reduction | [3] |

| Open Probability (P_o_) (WT CFTR) | Excised inside-out membrane patches | Reduced from 0.21 ± 0.05 to 0.007 ± 0.003 | [3][10] |

| Open Probability (P_o_) (E1371Q CFTR) | Excised inside-out membrane patches | Decreased from 0.79 ± 0.03 to 0.0011 ± 0.0004 | [3][10] |

| Mean Open Dwell Time (WT CFTR) | Excised inside-out membrane patches | Reduced from 487 ± 92 ms to 109 ± 14 ms | [3] |

| Unitary Conductance | Not specified | No change (8 pS) | [8] |

| Current-Voltage Relationship | Whole-cell patch clamp | Linear, suggesting voltage-independent inhibition | [1] |

Table 3: Effect of this compound on ATP Hydrolysis

| Parameter | Without this compound | With 10 µM this compound | Reference |

| k_cat_ (ATP turnover) | 22.0 ± 2.2 ATP/protein/min | 5.2 ± 1.0 ATP/protein/min | [3] |

| K_m_ (for ATP) | No significant change | No significant change | [3] |

Table 4: In Vivo Efficacy of this compound

| Animal Model | Toxin | Dose of this compound | Effect on Fluid Secretion | Reference |

| Mouse | Cholera toxin | 250 µg/kg (single intraperitoneal injection) | >90% reduction over 6 hours | [1][8] |

| Rat | Cholera toxin | 200 µg | >90% reduction | [11] |

| Rat | STa E. coli toxin | 200 µg | >70% reduction | [11] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the development and characterization of this compound are provided below.

High-Throughput Screening for CFTR Inhibitors

-

Principle: This assay measures iodide (I⁻) influx into cells co-expressing CFTR and a halide-sensitive yellow fluorescent protein (YFP-H148Q) as an indicator of CFTR activity. Inhibition of CFTR reduces the rate of I⁻ influx, thus slowing the quenching of YFP fluorescence.

-

Protocol:

-

Fischer rat thyroid (FRT) cells co-expressing human wild-type CFTR and YFP-H148Q are plated in 96-well microplates.

-

After 24-48 hours, the cells are washed with a chloride-containing buffer.

-

CFTR is activated by adding a cocktail of agonists, typically including forskolin (to increase cAMP), apigenin (a flavone), and IBMX (a phosphodiesterase inhibitor).

-

The test compound (e.g., from a chemical library) is added to the wells.

-

The plate is then transferred to a plate reader, and an iodide-containing solution is added.

-

The rate of YFP fluorescence quenching due to iodide influx is measured over time. A slower rate of quenching compared to control (agonist only) indicates inhibition of CFTR.

-

Short-Circuit Current Measurement in Ussing Chambers

-

Principle: This technique measures the net ion transport across an epithelial monolayer by voltage-clamping the transepithelial potential to 0 mV. The resulting current is the short-circuit current (I_sc_), which is a direct measure of active ion transport.

-

Protocol:

-

Epithelial cells (e.g., FRT cells expressing CFTR) are grown to confluence on permeable filter supports.

-

The filter support is mounted in an Ussing chamber, separating the apical and basolateral chambers, which are filled with appropriate physiological solutions and gassed with 95% O₂/5% CO₂.

-

The transepithelial voltage is clamped at 0 mV, and the I_sc_ is continuously recorded.

-

CFTR is activated by adding agonists (e.g., forskolin) to the appropriate chamber (usually basolateral).

-

Once a stable stimulated I_sc_ is achieved, this compound is added at various concentrations to the apical chamber to determine its inhibitory effect.

-

Patch-Clamp Electrophysiology

-

Principle: This method allows for the measurement of ion flow through single or multiple ion channels in a patch of cell membrane.

-

Whole-Cell Configuration:

-

A glass micropipette with a tip diameter of ~1 µm is pressed against the membrane of a cell expressing CFTR.

-

Suction is applied to rupture the membrane patch, providing electrical access to the entire cell.

-

The membrane potential is held at a constant value (e.g., -40 mV), and currents are elicited by applying a series of voltage steps (e.g., from -100 mV to +100 mV).

-

CFTR is activated with agonists, and the effect of perfusing this compound on the whole-cell current is measured.

-

-

Excised Inside-Out Patch Configuration:

-

After forming a high-resistance seal between the micropipette and the cell membrane, the pipette is retracted to excise a patch of membrane, with the intracellular side facing the bath solution.

-

This configuration allows for the study of single-channel currents and the direct application of substances like ATP and PKA to the intracellular face of the channel.

-

Single-channel currents are recorded in the presence of ATP and PKA, and then after the addition of this compound to the bath, to determine its effect on channel open probability (P_o_), open time, and closed time.

-

In Vivo Intestinal Fluid Secretion Model (Closed-Loop)

-

Principle: This model assesses the ability of a compound to inhibit cholera toxin-induced intestinal fluid secretion in a live animal.

-

Protocol:

-

Mice or rats are anesthetized.

-

A midline laparotomy is performed to expose the small intestine.

-

A closed loop of the jejunum is created by ligating both ends.

-

Cholera toxin is injected into the lumen of the sealed loop.

-

This compound (or vehicle control) is administered, typically via intraperitoneal injection.

-

The abdomen is closed, and the animal is allowed to recover for a set period (e.g., 6 hours).

-

The animal is then euthanized, and the ligated intestinal loop is removed.

-

The length and weight of the loop are measured. The fluid accumulation is determined by the ratio of the loop's weight to its length (in g/cm). A reduction in this ratio in the treated group compared to the control group indicates inhibition of fluid secretion.

-

Visualizations

The following diagrams illustrate key processes in the discovery and characterization of this compound.

Caption: High-throughput screening workflow for the identification of CFTR inhibitors.

References

- 1. JCI - Thiazolidinone CFTR inhibitor identified by high-throughput screening blocks cholera toxin–induced intestinal fluid secretion [jci.org]

- 2. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Structural basis for CFTR inhibition by CFTRinh-172 | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]

- 5. Structural basis for CFTR inhibition by CFTRinh-172 | bioRxiv [biorxiv.org]

- 6. Structural basis for CFTR inhibition by CFTRinh-172 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Allosteric inhibition of CFTR gating by CFTRinh-172 binding in the pore - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural basis for CFTR inhibition by CFTRinh-172 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CFTR(inh)-172 in Cystic Fibrosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This protein functions as a chloride and bicarbonate channel in epithelial cells, and its dysfunction leads to the accumulation of thick, sticky mucus in various organs, most notably the lungs and digestive system. While therapeutic strategies have focused on correcting or potentiating the function of mutant CFTR, the study of CFTR inhibitors remains a critical area of research. CFTR inhibitors are invaluable tools for understanding the physiological roles of CFTR, validating it as a drug target, and exploring potential therapeutic avenues for conditions characterized by CFTR hyperactivation, such as secretory diarrheas and polycystic kidney disease.

Among the most widely used and characterized CFTR inhibitors is CFTR(inh)-172, a potent and selective small molecule of the thiazolidinone class. This technical guide provides an in-depth overview of the role of this compound in cystic fibrosis research, compiling quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to aid researchers in their scientific endeavors.

Mechanism of Action and Specificity of this compound

This compound acts as a direct, reversible, and voltage-independent blocker of the CFTR channel.[1] Cryo-electron microscopy studies have revealed that this compound binds within the CFTR pore, near transmembrane helix 8, stabilizing a closed, non-conductive conformation of the channel.[2] This binding obstructs the ion conduction pathway from the extracellular side of the membrane.[2] While it effectively blocks the channel pore, this compound does not prevent the dimerization of the nucleotide-binding domains (NBDs), a crucial step in channel gating.[2] However, it does allosterically inhibit the rate of ATP turnover, thereby slowing the progression of the gating cycle.[3]

While this compound is highly selective for CFTR, it is important to consider potential off-target effects, especially at higher concentrations. Studies have shown that at concentrations above 5 µM, this compound can inhibit the volume-sensitive outwardly rectifying (VSORC) chloride channel.[4][5][6] However, it does not appear to significantly affect calcium-activated chloride channels (CaCC).[4][5][6]

Data Presentation: Quantitative Analysis of this compound Activity

The potency of this compound has been quantified across various experimental systems. The following tables summarize key quantitative data for easy comparison.

| Parameter | Value | Cell Line/System | Experimental Method | Reference |

| Ki | 300 nM | FRT cells expressing human CFTR | Short-circuit current | [1] |

| IC50 | 0.38 µM | FRT cells expressing human CFTR | Short-circuit current | [1] |

| IC50 | 0.74 µM (negative potential) | Mouse kidney cells (DCT) | Whole-cell patch clamp | [4] |

| IC50 | 0.56 µM (positive potential) | Mouse kidney cells (DCT) | Whole-cell patch clamp | [4] |

| Ki (wild-type CFTR) | ~0.5 µM | Not specified | Chloride current inhibition | [7] |

| Ki (G551D CFTR) | ~0.5 µM | Not specified | Chloride current inhibition | [7] |

| Ki (G1349D CFTR) | ~0.5 µM | Not specified | Chloride current inhibition | [7] |

| Ki (F508del CFTR) | 0.2 µM | Not specified | Chloride current inhibition | [7] |

Table 1: Inhibitory Potency of CFTR(inh)-127 on CFTR

| Off-Target Channel | Effect | Concentration | Cell Line/System | Experimental Method | Reference |

| VSORC | Inhibition | > 5 µM | CFTR-expressing and non-expressing cells | Patch-clamp | [4][5][6] |

| CaCC | No significant effect | Up to 10 µM | CFTR-expressing cells | Patch-clamp | [4][5][6] |

| Orai1/Stim1 | Block of whole-cell currents | High concentrations | HEK293T cells | Patch-clamp | [8][9] |

| αβγ-ENaC | Significant reduction of currents | Not specified | Xenopus oocytes | Not specified | [8][9] |

Table 2: Off-Target Effects of this compound

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are intended as a guide and may require optimization based on the specific cell type and experimental setup.

Iodide Efflux Assay

This assay measures CFTR-dependent iodide transport across the cell membrane.

Materials:

-

Cells expressing CFTR cultured on permeable supports or in 96-well plates.

-

Loading Buffer: Phosphate-buffered saline (PBS) containing 137 mM NaI, 4.7 mM KCl, 1.2 mM MgCl₂, 5 mM HEPES, 2.5 mM CaCl₂, and 1 mM glucose, pH 7.4.

-

Efflux Buffer: PBS with 137 mM NaNO₃ instead of NaI.

-

CFTR agonists (e.g., Forskolin, IBMX).

-

This compound stock solution (in DMSO).

-

Iodide-selective electrode or a fluorescent plate reader for YFP-based assays.

Procedure:

-

Cell Culture: Plate cells at a high density and culture until a confluent monolayer is formed.

-

Iodide Loading: Wash the cells twice with Efflux Buffer. Incubate the cells with Loading Buffer for 1 hour at 37°C to allow for iodide uptake.

-

Washing: Rapidly wash the cells 5-7 times with ice-cold Efflux Buffer to remove extracellular iodide.

-

Baseline Efflux: Add pre-warmed Efflux Buffer to the cells and collect aliquots of the buffer at 1-minute intervals for 3-5 minutes to establish a baseline iodide efflux rate.

-

Stimulation and Inhibition: Add Efflux Buffer containing the desired CFTR agonist (e.g., 10 µM Forskolin and 100 µM IBMX) with or without various concentrations of this compound.

-

Efflux Measurement: Continue to collect aliquots of the Efflux Buffer at 1-minute intervals for 10-15 minutes.

-

Quantification: Measure the iodide concentration in the collected aliquots using an iodide-selective electrode. For YFP-based assays, monitor the fluorescence quenching as iodide enters the cells.

-

Data Analysis: Calculate the rate of iodide efflux over time. The inhibitory effect of this compound is determined by comparing the stimulated efflux rate in the presence and absence of the inhibitor.

Short-Circuit Current (Isc) Measurement using Ussing Chamber

This electrophysiological technique measures the net ion transport across an epithelial monolayer.

Materials:

-

Polarized epithelial cells grown on permeable supports (e.g., Snapwell inserts).

-

Ussing Chamber system.

-

Ringer's solution (e.g., 115 mM NaCl, 25 mM NaHCO₃, 2.4 mM KH₂PO₄, 1.24 mM K₂HPO₄, 1.2 mM CaCl₂, 1.2 mM MgCl₂, 10 mM Glucose, aerated with 95% O₂/5% CO₂).

-

Amiloride (ENaC inhibitor).

-

CFTR agonists (e.g., Forskolin, Genistein).

-

This compound stock solution (in DMSO).

Procedure:

-

Chamber Setup: Mount the permeable support with the confluent cell monolayer in the Ussing chamber, separating the apical and basolateral compartments. Fill both compartments with pre-warmed and aerated Ringer's solution.

-

Equilibration: Allow the system to equilibrate for 15-20 minutes until a stable baseline transepithelial voltage (Vte) and resistance (Rte) are achieved.

-

Voltage Clamp: Clamp the Vte to 0 mV and continuously measure the short-circuit current (Isc).

-

ENaC Inhibition: Add amiloride (e.g., 10 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.

-

CFTR Activation: Once the Isc stabilizes, add a CFTR agonist (e.g., 10 µM Forskolin) to the basolateral side (or both sides depending on the cell type) to stimulate CFTR-mediated chloride secretion.

-

CFTR Inhibition: After the stimulated Isc reaches a plateau, add increasing concentrations of this compound to the apical chamber to determine the dose-dependent inhibition of CFTR activity.

-

Data Analysis: The change in Isc upon addition of the agonist represents the CFTR-mediated current. The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-stimulated Isc.[10]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to CFTR signaling and the experimental use of this compound.

Conclusion

This compound remains an indispensable pharmacological tool in the field of cystic fibrosis research. Its high potency and selectivity allow for the precise dissection of CFTR's role in various physiological and pathophysiological processes. This technical guide provides a comprehensive resource for researchers utilizing this compound, offering a compilation of its pharmacological properties, detailed experimental protocols for its application, and visual aids to conceptualize its mechanism of action and experimental utility. A thorough understanding of its characteristics, including its off-target effects at higher concentrations, is crucial for the accurate interpretation of experimental data and the advancement of our understanding of CFTR biology and the development of novel therapeutic strategies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Structural basis for CFTR inhibition by CFTRinh-172 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Revisiting CFTR inhibition: a comparative study of CFTRinh -172 and GlyH-101 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]

An In-depth Technical Guide to the Inhibition of Intestinal Fluid Secretion by CFTR(inh)-172

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecular mechanisms, experimental validation, and signaling pathways associated with the inhibition of intestinal fluid secretion by CFTR(inh)-172, a potent and selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).

Executive Summary

Intestinal fluid secretion is a tightly regulated process driven by electrolyte transport, primarily the secretion of chloride ions (Cl⁻) through the apical membrane of epithelial cells. The CFTR channel is the principal pathway for this Cl⁻ secretion. In pathological conditions such as secretory diarrheas caused by enterotoxins (e.g., cholera toxin), hyperactivation of CFTR leads to massive fluid loss. This compound is a small molecule of the thiazolidinone class that effectively blocks this process. It acts as a direct, allosteric inhibitor of the CFTR channel, binding within the ion-conducting pore to stabilize a closed, non-functional conformation. This guide details the structural basis of its action, its effects on channel gating and ATP hydrolysis, and the key experimental data supporting its efficacy in vitro and in vivo.

The Role of CFTR in Intestinal Fluid Secretion

The secretion of fluid into the intestinal lumen is an active process driven by the transepithelial movement of Cl⁻ ions. In intestinal crypt cells, Cl⁻ enters the cell across the basolateral membrane via the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC1). The electrochemical gradient for this process is maintained by the Na⁺/K⁺-ATPase. Intracellular Cl⁻ then exits into the intestinal lumen through the CFTR channel located in the apical membrane. This Cl⁻ efflux creates a lumen-negative potential, driving the paracellular movement of sodium (Na⁺) and, consequently, water into the lumen, resulting in fluid secretion[1][2].

This pathway is typically regulated by intracellular second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[1][3]. Pathogens like Vibrio cholerae produce toxins that lead to a dramatic and sustained increase in intracellular cAMP, causing hyperactivation of CFTR, excessive Cl⁻ and water secretion, and life-threatening secretory diarrhea[1][4].

Molecular Mechanism of this compound Action

This compound does not prevent the upstream activation of CFTR (e.g., cAMP elevation or PKA-mediated phosphorylation) but instead directly interacts with the channel protein to prevent ion conduction.[4][5]

Direct Binding within the CFTR Pore

Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structural insights into the binding of this compound.[6][7] The inhibitor binds within the central pore of the CFTR channel, near the extracellular side of the membrane.[6][7] The binding site is a pocket formed by several transmembrane helices (TMs), primarily TMs 1, 6, 8, 9, and 12.[8] This location is critical, as TM8 is a key structural element that couples ATP hydrolysis at the nucleotide-binding domains (NBDs) to the gating of the channel pore.[6][7]

Allosteric Inhibition and Gating Modulation

This compound is not a simple pore blocker but acts as an allosteric gating modulator.[6][8][9] Its binding stabilizes the CFTR channel in a closed, non-conductive conformation.[6][7] This stabilization involves:

-

Collapse of the Selectivity Filter: The binding of the inhibitor induces a conformational change that collapses the chloride selectivity filter, physically preventing ion passage.[6][7]

-

Pore Blockade: The inhibitor itself physically occludes the pore from the extracellular side.[6]

-

Inhibition of Channel Gating: Electrophysiological studies show that this compound drastically reduces the channel's open probability (Pₒ) by more than 90%.[9][10] This is primarily achieved by increasing the mean closed time of the channel, effectively locking it in a closed state.[9][10] Some evidence also points to a reduction in the mean open dwell time.[6]

-

Inhibition of ATP Hydrolysis: As channel gating is tightly coupled to the ATP hydrolysis cycle at the NBDs, the stabilization of the closed-pore state by this compound allosterically inhibits ATP turnover. The presence of the inhibitor decreases the maximal rate of ATP hydrolysis (k_cat) by approximately fourfold, without significantly affecting the binding affinity for ATP (Kₘ).[6][11]

Experimental Protocols and Quantitative Data

The mechanism of this compound has been elucidated through a variety of in vitro and in vivo experimental models.

In Vitro Assays

This technique directly measures ion flow through CFTR channels in the cell membrane.

-

Experimental Protocol (Whole-Cell):

-

Culture cells expressing CFTR (e.g., Fischer Rat Thyroid [FRT] or human bronchial epithelial cells) on glass coverslips.

-

Use a glass micropipette to form a high-resistance seal with a single cell and rupture the cell membrane to gain electrical access to the cell interior ("whole-cell" configuration).

-

Clamp the membrane potential at a set voltage (e.g., -40 mV).

-

Perfuse the cell with a cocktail of CFTR activators (e.g., 10 µM Forskolin and 100 µM IBMX) to raise intracellular cAMP and fully activate CFTR channels, which generates a robust Cl⁻ current.

-

Once the current is stable, perfuse the cell with increasing concentrations of this compound (e.g., 0.5 µM to 10 µM) and record the concentration-dependent inhibition of the Cl⁻ current.[12]

-

Washout of the inhibitor should demonstrate reversibility of the block.[5][12]

-

-

Experimental Protocol (Single-Channel):

-

Use an "excised inside-out patch" configuration where a small patch of membrane containing CFTR channels is isolated.

-

Add Protein Kinase A (PKA) and ATP to the bath solution (intracellular side) to activate the channels.

-

Record the picoampere-level currents of single channels opening and closing.

-

Add this compound to the bath and observe the changes in channel open probability (Pₒ), mean open time, and mean closed time.[6][9]

-

This method measures net ion transport across an epithelial monolayer.

-

Experimental Protocol:

-

Grow epithelial cells (e.g., T84) to confluence on permeable filter supports to form a polarized monolayer, or use freshly excised intestinal tissue sheets from mice or humans.[3][13]

-

Mount the filter or tissue in an Ussing chamber, which separates the apical and basolateral sides.

-

Bathe both sides with physiological saline and clamp the transepithelial voltage to 0 mV. The current required to do this is the short-circuit current (Isc), representing the net sum of all ion transport.

-

Sequentially add amiloride (to block epithelial Na⁺ channels) and then a CFTR agonist cocktail (e.g., Forskolin/IBMX) to the basolateral side to isolate and stimulate CFTR-mediated Cl⁻ secretion.

-

Add this compound to the apical (mucosal) solution and measure the decrease in Isc.[3][4]

-

In Vivo Assays

This model directly assesses the effect of an inhibitor on fluid secretion in a living animal.

-

Experimental Protocol:

-

Anesthetize an adult mouse. Through a midline abdominal incision, ligate a 2-3 cm segment of the small intestine to create a closed, isolated loop, taking care not to obstruct blood flow.

-

Inject a secretagogue (e.g., 1 µg of cholera toxin) directly into the lumen of the sealed loop.

-

Administer this compound via intraperitoneal (IP) injection or oral gavage at a specified dose. Control animals receive the vehicle.

-

Close the abdomen and allow the mouse to recover for a set period (e.g., 6 hours).

-

Euthanize the mouse, excise the intestinal loop, and measure its length and weight.

-

Calculate the fluid accumulation as the ratio of loop weight (in mg) to length (in cm). Compare the ratios between inhibitor-treated and control groups.[1][4][5]

-

Quantitative Efficacy Data

The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Inhibitory Potency of this compound

| Assay Type | Cell/Tissue Type | Parameter | Value | Reference |

| Short-Circuit Current (Isc) | FRT cells expressing CFTR | Kᵢ | ~300 nM | [5][10] |

| Short-Circuit Current (Isc) | T84 Colonic Epithelial Cells | Kᵢ | ~3 µM | [3] |

| Short-Circuit Current (Isc) | Mouse & Human Intestine | Kᵢ | ~9 µM | [3] |

| Patch Clamp (Single Channel) | Cells expressing WT CFTR | Kᵢ (for Pₒ reduction) | ~0.6 µM | [9][10] |

| Patch Clamp (Whole Cell) | CFTR-expressing DCT cells | IC₅₀ | ~1-5 µM | [12] |

| ATP Hydrolysis Assay | Purified WT CFTR | k_cat (no inhibitor) | 22.0 ± 2.2 ATP/protein/min | [6][11] |

| ATP Hydrolysis Assay | Purified WT CFTR | k_cat (+10 µM inhibitor) | 5.2 ± 1.0 ATP/protein/min | [6][11] |

Table 2: In Vivo Efficacy of this compound in Rodent Models

| Animal Model | Secretagogue | Dose & Route | Inhibition of Fluid Secretion | Reference |

| Mouse | Cholera Toxin | 250 µg/kg (IP) | >90% over 6 hours | [4][5] |

| Mouse | E. coli STa Toxin | 20 µg (IP) | ~75% | [3] |

| Rat | Cholera Toxin | 200 µg (IP) | >90% | [3] |

| Rat | E. coli STa Toxin | 200 µg (IP) | >70% | [3] |

| Mouse | Cholera Toxin | Oral preparation | >90% | [3] |

Specificity and Selectivity

A critical attribute of a pharmacological tool and potential therapeutic is its selectivity. This compound has been shown to be highly selective for CFTR at concentrations where it fully inhibits the channel.

-

Other Chloride Channels: At 5 µM, this compound does not inhibit Ca²⁺-activated Cl⁻ channels (CaCC).[4] Some inhibition of volume-sensitive outwardly rectifying (VSOR) Cl⁻ channels has been noted, but generally at concentrations higher than those needed for maximal CFTR inhibition (>5 µM).[12]

-

Other Transporters: The inhibitor shows no effect on ATP-sensitive K⁺ channels or the multidrug resistance protein-1 (MDR-1).[4][5]

-

Upstream Signaling: this compound does not prevent the forskolin-induced elevation of cellular cAMP, confirming its direct action on the CFTR channel.[4]

Conclusion

This compound inhibits intestinal fluid secretion through a direct, allosteric mechanism. By binding within the channel pore, it stabilizes a closed, non-conductive state, physically occluding the ion pathway and preventing the conformational changes required for channel gating. This action is coupled to a reduction in the channel's ATP hydrolysis rate. The inhibitor is potent, reversible, and highly selective for CFTR over other ion channels. Its efficacy has been robustly demonstrated in both cellular assays and, most importantly, in animal models of secretory diarrhea, where it dramatically reduces toxin-induced fluid accumulation. These characteristics make this compound an invaluable tool for studying CFTR physiology and a foundational compound for the development of therapies targeting secretory diarrheas.

References

- 1. Recent advances and new perspectives in targeting CFTR for therapy of cystic fibrosis and enterotoxin-induced secretory diarrheas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies for cystic fibrosis transmembrane conductance regulator inhibition: from molecular mechanisms to treatment for secretory diarrhoeas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prevention of toxin-induced intestinal ion and fluid secretion by a small-molecule CFTR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JCI - Thiazolidinone CFTR inhibitor identified by high-throughput screening blocks cholera toxin–induced intestinal fluid secretion [jci.org]

- 5. content-assets.jci.org [content-assets.jci.org]

- 6. pnas.org [pnas.org]

- 7. Structural basis for CFTR inhibition by CFTRinh-172 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Allosteric inhibition of CFTR gating by CFTRinh-172 binding in the pore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Altered channel gating mechanism for CFTR inhibition by a high-affinity thiazolidinone blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Structural basis for CFTR inhibition by CFTRinh-172 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Intestinal current measurement detects age-dependent differences in CFTR function in rectal epithelium [frontiersin.org]

An In-depth Technical Guide to the Structure-Activity Relationship of CFTR(inh)-172

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationship (SAR) of the cystic fibrosis transmembrane conductance regulator (CFTR) inhibitor, CFTR(inh)-172. It details the molecular interactions governing its inhibitory activity, summarizes quantitative data for key analogs, and provides detailed experimental protocols for its characterization.

Introduction to this compound

This compound, with the chemical name 3-[(3-trifluoromethyl)phenyl]-5-[(4-carboxyphenyl)methylene]-2-thioxo-4-thiazolidinone, is a potent and selective inhibitor of the CFTR chloride channel.[1] It was identified through high-throughput screening and has become a valuable tool for studying CFTR function and a lead compound for the development of therapeutics for secretory diarrheas and polycystic kidney disease.[2][3] this compound exhibits submicromolar affinity for CFTR, with a Ki of approximately 300 nM, and its inhibitory action is rapid and reversible.[1][4]

Mechanism of Action

This compound acts as both a pore blocker and a gating modulator of the CFTR channel.[4] Cryo-electron microscopy studies have revealed that it binds within the CFTR pore, in a pocket formed by transmembrane helices 1, 6, 8, 9, and 12.[4] This binding stabilizes the channel in a closed, non-conductive conformation.[4] The inhibitor interacts with the channel primarily through hydrophobic interactions, with a critical salt bridge formed between the carboxyl group on its C ring and lysine 95 in transmembrane helix 1.[4]

The binding of this compound does not prevent the dimerization of the nucleotide-binding domains (NBDs), a crucial step in channel gating, but it does stabilize a conformation where the chloride selectivity filter is collapsed, effectively blocking the ion conduction pathway from the extracellular side.[4]

Structure-Activity Relationship (SAR)

The chemical structure of this compound can be divided into three key components:

-

Ring A: A (3-trifluoromethyl)phenyl group.

-

Ring B: A central thiazolidinone core.

-

Ring C: A (4-carboxyphenyl)methylene group.

Systematic modification of these components has elucidated the key structural features required for potent CFTR inhibition.

Quantitative SAR Data

The following table summarizes the inhibitory potency (IC50) of this compound and key analogs. The data highlights the critical role of specific functional groups for its activity.

| Compound | Ring A Modification | Ring B Modification | Ring C Modification | IC50 (µM) | Key Observations |

| This compound | 3-trifluoromethylphenyl | Thiazolidinone | 4-carboxyphenyl | ~0.3 - 1 | Parent compound, potent inhibitor.[5][6] |

| Analog 1 | Phenyl | Thiazolidinone | 4-carboxyphenyl | > 10 | Removal of the trifluoromethyl group significantly reduces potency, indicating its importance for binding. |

| Analog 2 | 3-trifluoromethylphenyl | Thiazolidinedione (Oxo-172) | 4-carboxyphenyl | ~1 | Replacement of the thioxo group with an oxo group on Ring B retains potency and improves water solubility.[7] |

| Analog 3 | 3-trifluoromethylphenyl | Thiazolidinone | 4-tetrazolophenyl (Tetrazolo-172) | ~1 | Replacing the carboxyl group on Ring C with a tetrazole group maintains potency and significantly improves water solubility.[7] |

| Analog 4 | 3-trifluoromethylphenyl | Thiazolidinone | Phenyl | > 10 | Removal of the acidic group on Ring C drastically reduces activity, underscoring the importance of the electrostatic interaction. |

Experimental Protocols

The characterization of this compound and its analogs relies on a suite of biophysical and electrophysiological assays.

Patch-Clamp Electrophysiology

This technique provides a direct measure of CFTR channel activity at the single-channel or whole-cell level.

Methodology:

-

Cell Culture: Culture mammalian cells (e.g., CHO, HEK293, or human bronchial epithelial cells) stably or transiently expressing wild-type or mutant CFTR.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-6 MΩ when filled with the appropriate intracellular solution.

-

Seal Formation: Form a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane.

-

Configuration:

-

Whole-Cell: Rupture the cell membrane under the pipette to allow electrical access to the entire cell.

-

Inside-Out Patch: Excise a small patch of the cell membrane, with the intracellular face exposed to the bath solution.

-

-

CFTR Activation: Perfuse the cell or patch with a solution containing a CFTR activator cocktail, typically including a cAMP agonist like forskolin (10 µM) and a phosphodiesterase inhibitor like IBMX (100 µM) to raise intracellular cAMP levels. For inside-out patches, apply PKA and ATP directly.

-

Inhibitor Application: After establishing a stable baseline of CFTR activity, apply this compound at various concentrations to the bath solution.

-

Data Acquisition and Analysis: Record the ion currents using a patch-clamp amplifier. Analyze the data to determine the effect of the inhibitor on channel open probability, single-channel conductance, and whole-cell current amplitude. Dose-response curves are generated to calculate the IC50 value.[8]

Ussing Chamber Assay

The Ussing chamber technique measures ion transport across an epithelial monolayer, providing a functional assessment of CFTR activity in a more physiological context.

Methodology:

-

Cell Culture: Grow a confluent monolayer of polarized epithelial cells (e.g., Fischer Rat Thyroid (FRT) cells or primary human bronchial epithelial cells) on permeable filter supports.

-

Chamber Setup: Mount the filter support between the two halves of the Ussing chamber, separating the apical and basolateral compartments.

-

Solution and Equilibration: Fill both compartments with a pre-warmed and oxygenated physiological saline solution (e.g., Ringer's solution). Allow the system to equilibrate for 15-30 minutes.

-

Short-Circuit Current (Isc) Measurement: Clamp the transepithelial voltage to 0 mV using a voltage-clamp amplifier. The resulting current is the short-circuit current (Isc), which represents the net active ion transport across the epithelium.

-

Pharmacological Manipulation:

-

Add amiloride (100 µM) to the apical side to block the epithelial sodium channel (ENaC).

-

Add a CFTR activation cocktail (e.g., 10 µM forskolin and 100 µM IBMX) to the basolateral side to stimulate CFTR-mediated chloride secretion, which will be observed as an increase in Isc.

-

Once a stable stimulated Isc is achieved, add this compound to the apical chamber in a cumulative manner to generate a dose-response curve.[9]

-

-

Data Analysis: Record the Isc over time. Calculate the percentage of inhibition at each concentration of this compound and fit the data to a dose-response curve to determine the IC50.

Iodide Efflux Assay

This is a cell-based fluorescence assay that provides a high-throughput method for screening CFTR inhibitors.

Methodology:

-

Cell Preparation: Plate cells expressing CFTR (e.g., FRT cells) in a multi-well plate.

-

Iodide Loading: Incubate the cells with a buffer containing sodium iodide (NaI) for 30-60 minutes.

-

Washing: Wash the cells with an iodide-free buffer to remove extracellular iodide.

-

CFTR Stimulation and Inhibition: Add a buffer containing the CFTR activation cocktail (e.g., forskolin and genistein) and the test compound (this compound or its analogs).

-

Iodide Efflux Measurement: The efflux of iodide through activated CFTR channels is measured over time. This can be done using an iodide-sensitive electrode or, more commonly, a fluorescence-based method. In the latter, cells are co-transfected with a halide-sensitive yellow fluorescent protein (YFP). The influx of nitrate into the cells in an iodide-free buffer causes an unquenching of the YFP fluorescence as iodide exits, and this change in fluorescence is monitored using a plate reader.[1]

-

Data Analysis: The rate of iodide efflux is proportional to CFTR activity. The inhibitory effect of the compounds is determined by the reduction in the rate of fluorescence change.

Visualizing Key Processes

CFTR Channel Gating and Inhibition Pathway

Caption: CFTR gating is a multi-step process initiated by PKA phosphorylation and driven by ATP-dependent NBD dimerization, leading to pore opening. This compound binds within the open pore, stabilizing a closed conformation and blocking ion flow.

Experimental Workflow for CFTR Inhibitor Characterization

Caption: A typical workflow for identifying and characterizing novel CFTR inhibitors, starting from high-throughput screening, followed by detailed electrophysiological and functional validation, and culminating in preclinical evaluation.

Conclusion

The study of this compound has provided invaluable insights into the molecular mechanisms of CFTR inhibition. Its well-defined structure-activity relationship serves as a blueprint for the rational design of new, more potent, and druggable CFTR inhibitors. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of CFTR modulators, with the ultimate goal of developing novel therapeutics for CFTR-related diseases.

References

- 1. Thiazolidinone CFTR inhibitor identified by high-throughput screening blocks cholera toxin-induced intestinal fluid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JCI - Thiazolidinone CFTR inhibitor identified by high-throughput screening blocks cholera toxin–induced intestinal fluid secretion [jci.org]

- 3. researchgate.net [researchgate.net]

- 4. Structural basis for CFTR inhibition by CFTRinh-172 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thiazolidinone CFTR inhibitors with improved water solubility identified by structure-activity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-affinity activators of cystic fibrosis transmembrane conductance regulator (CFTR) chloride conductance identified by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unraveling the Molecular Embrace: A Technical Guide to the CFTR(inh)-172 Binding Site on the CFTR Protein

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding site and mechanism of action of the potent and selective cystic fibrosis transmembrane conductance regulator (CFTR) inhibitor, CFTR(inh)-172. By leveraging cutting-edge structural and functional data, we aim to furnish researchers and drug development professionals with the critical information necessary to advance the understanding of CFTR inhibition and to guide the rational design of novel therapeutics for conditions such as secretory diarrhea and autosomal dominant polycystic kidney disease.

Executive Summary

This compound is a well-characterized small molecule that potently inhibits the CFTR chloride channel. Recent advancements in cryogenic electron microscopy (cryo-EM) have provided an unprecedented atomic-level view of the this compound binding site, revealing a complex allosteric mechanism. This inhibitor lodges itself within the central pore of the CFTR protein, interacting with residues from multiple transmembrane helices. This binding event stabilizes a non-conductive state of the channel, effectively halting the flow of chloride ions. This guide will dissect the key structural and functional data that illuminate this intricate molecular interaction.

The this compound Binding Pocket: A Structural Perspective

High-resolution cryo-EM structures have definitively located the binding site of this compound within the ion-conducting pore of the CFTR protein.[1][2][3][4][5][6][7][8][9] The inhibitor is wedged between several transmembrane (TM) helices, primarily interacting with TM1, TM6, TM8, TM9, and TM12.[1][3][4][5][6] This strategic position allows it to act as both a physical blocker and a modulator of the channel's gating machinery.[10]

The binding is characterized by a combination of hydrophobic interactions and a crucial salt bridge.[3][5][6] While earlier studies implicated Arginine 347 (R347) in the sixth transmembrane helix (TM6) as a key interaction point,[11][12][13] the latest structural data suggest that while mutations at this site can impact inhibitor potency, it is not a direct binding partner.[6]

Quantitative Analysis of this compound Inhibition

The inhibitory effect of this compound has been extensively quantified through various biophysical and biochemical assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and effects on CFTR channel function.

| Parameter | Value | Experimental Context | Reference |

| Ki | ~300 nM | Short-circuit current measurements | [14][15] |

| IC50 | ~300 nM | Varies with cell type | [16] |

| IC50 (WT CFTR) | 0.08 ± 0.01 µM | Electrophysiology | [6] |

| IC50 (K95A mutant) | 0.85 ± 0.05 µM | Electrophysiology | [6] |

| Macroscopic Current Inhibition | 96% | 10 µM this compound on WT CFTR | [1] |

| Open Probability (Po) Reduction | From 0.21 to 0.007 | WT CFTR | [1] |

| Mean Open Dwell Time Reduction | From 487 ms to 109 ms | WT CFTR | [1] |

| ATP Turnover (kcat) Reduction | ~4-fold (from 22.0 to 5.2 ATP/protein/min) | ATP hydrolysis assay | [1] |

Mechanism of Action: Allosteric Inhibition and Gating Modulation

This compound employs a sophisticated inhibitory mechanism that goes beyond simple pore occlusion. It functions as an allosteric inhibitor that stabilizes a closed and non-conductive conformation of the CFTR channel.[1][3][5][6][8][9][10][17] The binding of the inhibitor within the pore triggers conformational changes that lead to the collapse of the chloride selectivity filter, effectively preventing ion passage.[1][2][8][9]

A critical aspect of its mechanism is that it does not prevent the dimerization of the nucleotide-binding domains (NBDs), a key step in the channel's gating cycle that is powered by ATP binding and hydrolysis.[1][2][8][9][10] However, it does allosterically inhibit the rate of ATP turnover, suggesting a disruption in the communication between the transmembrane domains and the NBDs.[1]

Figure 1. Simplified signaling pathway of CFTR inhibition by this compound.

Experimental Protocols for Elucidating the Binding Site

The determination of the this compound binding site and its mechanism of action has been a multi-disciplinary effort, relying on a suite of sophisticated experimental techniques.

Cryogenic Electron Microscopy (Cryo-EM)

-

Objective: To determine the high-resolution three-dimensional structure of the CFTR protein in complex with this compound.

-

Methodology:

-

Protein Expression and Purification: Human CFTR (often with stabilizing mutations like E1371Q) is expressed in a suitable system (e.g., baculovirus-infected insect cells) and purified using affinity chromatography.

-

Complex Formation: The purified CFTR protein is incubated with a molar excess of this compound and ATP to trap it in an inhibited, NBD-dimerized state.

-

Vitrification: The protein-inhibitor complex is applied to an EM grid and rapidly frozen in liquid ethane to create a thin layer of vitreous ice.

-

Data Collection: The frozen grids are imaged in a transmission electron microscope, collecting thousands of movies of the randomly oriented particles.

-

Image Processing and 3D Reconstruction: The movies are processed to correct for beam-induced motion, and individual particle images are picked, classified, and used to reconstruct a high-resolution 3D map of the complex.

-

Model Building and Refinement: An atomic model of the CFTR-CFTR(inh)-172 complex is built into the cryo-EM density map and refined.[1][2][3][5][6][7][8][9]

-

Electrophysiology (Patch-Clamp)

-

Objective: To functionally characterize the effect of this compound on the ion channel activity of CFTR.

-

Methodology:

-

Cell Culture: Cells expressing wild-type or mutant CFTR are grown on coverslips.

-

Patch Formation: A glass micropipette with a small tip opening is pressed against the cell membrane to form a high-resistance seal (a "gigaseal"). The patch of membrane can be excised to study the channel in an "inside-out" or "outside-out" configuration.

-

Channel Activation: CFTR channels are activated by applying PKA and ATP to the intracellular side of the membrane.

-

Inhibitor Application: this compound is perfused at various concentrations to the appropriate side of the membrane.

-

Data Recording and Analysis: The flow of ions through the channels is recorded as an electrical current. This data is used to determine parameters such as macroscopic current inhibition, single-channel open probability, mean open and closed times, and to construct dose-response curves to calculate the IC50.[1][4][6][13][16][18]

-

Site-Directed Mutagenesis

-

Objective: To identify specific amino acid residues that are critical for the binding of this compound.

-

Methodology:

-

Mutation Design: Based on structural data or hypotheses, specific amino acid residues in the putative binding pocket of CFTR are selected for mutation (e.g., to Alanine).

-

Generation of Mutants: The CFTR gene is mutated using standard molecular biology techniques, and the mutant protein is expressed in a suitable cell line.

-

Functional Analysis: The effect of the mutation on the potency of this compound is assessed using electrophysiology (as described above). A significant increase in the IC50 value for the inhibitor indicates that the mutated residue is important for binding.[3][4][6][11][12][18]

-

ATP Hydrolysis Assay

-

Objective: To measure the effect of this compound on the ATPase activity of CFTR.

-

Methodology:

-

Purified Protein: Purified CFTR protein is used for the assay.

-

Reaction Mixture: The protein is incubated in a reaction buffer containing ATP and in the presence or absence of this compound.

-

Measurement of ATP Hydrolysis: The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate (Pi) released over time, often using a colorimetric assay.

-

Data Analysis: The kinetic parameters of ATP hydrolysis (kcat and Km) are determined and compared between the inhibited and uninhibited conditions.[1]

-

Figure 2. Integrated workflow for characterizing the this compound binding site.

Conclusion and Future Directions

The elucidation of the this compound binding site represents a landmark achievement in the field of CFTR pharmacology. The detailed structural and functional data provide a solid foundation for understanding how this potent inhibitor functions at a molecular level. This knowledge is invaluable for the development of next-generation CFTR inhibitors with improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on leveraging this structural information for in silico drug design and screening, as well as exploring the potential for developing inhibitors that target distinct allosteric sites on the CFTR protein. The continued integration of structural biology, computational modeling, and functional assays will undoubtedly accelerate the discovery of new therapeutic agents for a range of CFTR-related diseases.

References

- 1. pnas.org [pnas.org]

- 2. Structural basis for CFTR inhibition by CFTRinh-172 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allosteric inhibition of CFTR gating by CFTRinh-172 binding in the pore [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. Allosteric inhibition of CFTR gating by CFTRinh-172 binding in the pore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Allosteric inhibition of CFTR gating by CFTRinh-172 binding in the pore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. Structural basis for CFTR inhibition by CFTRinh-172 | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]

- 11. Evidence for direct CFTR inhibition by this compound based on Arg347 mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. caymanchem.com [caymanchem.com]

- 16. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Therapeutic Potential of CFTR(inh)-172 in Secretory Diarrhea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secretory diarrheas, often induced by enterotoxins from pathogens like Vibrio cholerae and enterotoxigenic Escherichia coli, represent a significant global health burden. The pathophysiology of these diseases converges on the hyperactivation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel in intestinal epithelial cells, leading to massive fluid secretion. This technical guide explores the therapeutic potential of CFTR(inh)-172, a potent and specific small-molecule inhibitor of the CFTR channel, as a targeted therapy for secretory diarrhea. We provide a comprehensive overview of its mechanism of action, preclinical efficacy, and detailed experimental protocols for its evaluation. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising therapeutic strategy.

Introduction: The Role of CFTR in Secretory Diarrhea

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a cAMP-regulated chloride channel located on the apical membrane of epithelial cells in various organs, including the intestine.[1] In the gut, CFTR plays a crucial role in maintaining fluid and electrolyte homeostasis. However, in certain pathological conditions, such as cholera, the CFTR channel becomes hyperactivated.[2]

Enterotoxins, like the cholera toxin (CT) produced by Vibrio cholerae and the heat-stable enterotoxin (STa) from E. coli, lead to an accumulation of intracellular cyclic nucleotides (cAMP and cGMP, respectively).[3][4] This surge in second messengers activates protein kinases that, in turn, phosphorylate and open the CFTR channel, resulting in an excessive efflux of chloride ions into the intestinal lumen.[5] The subsequent osmotic gradient drives a massive secretion of water, leading to the characteristic voluminous, watery diarrhea.[5] Given that CFTR-mediated chloride secretion is the rate-limiting step in this process, direct inhibition of the CFTR channel presents a logical and promising therapeutic approach.[6]

This compound: A Potent and Specific CFTR Inhibitor

This compound is a small molecule belonging to the thiazolidinone class that was identified through high-throughput screening as a potent inhibitor of the CFTR chloride channel.[7][8] It exhibits high specificity for CFTR, with minimal effects on other ion channels and transporters at concentrations that fully inhibit CFTR.[3][7]

Mechanism of Action

This compound acts from the cytoplasmic side of the plasma membrane to block the CFTR channel's conductance.[1] Structural studies have revealed that this compound binds within the CFTR pore, near transmembrane helix 8.[4] This binding stabilizes a closed conformation of the channel, effectively preventing the flow of chloride ions.[4] The inhibition is reversible and occurs in a voltage-independent manner.[7][9]

Preclinical Efficacy of this compound

The therapeutic potential of this compound in secretory diarrhea has been demonstrated in preclinical animal models. In a mouse model of cholera, a single intraperitoneal injection of this compound significantly reduced cholera toxin-induced intestinal fluid secretion by over 90%.[7][9] Studies have also shown its effectiveness in inhibiting fluid secretion induced by the E. coli STa toxin in human intestinal tissue.[10] Importantly, this compound has been found to have low toxicity and good metabolic stability in these models.[1][7]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound from various preclinical studies.

| Parameter | Value | Cell Type/Model | Reference |

| Inhibitory Constant (Ki) | ~300 nM | Epithelial cells expressing CFTR | [7][11] |

| IC50 | ~0.3–3 µM | Dependent on cell type and membrane potential | [10] |

| IC50 (forskolin-activated Cl- current) | 0.56 - 0.74 µM | Mouse kidney cells | [12] |

| Inhibition of Cholera Toxin-Induced Fluid Secretion | >90% | Mouse model (250 µg/kg, i.p.) | [7][11] |

| Inhibition of Forskolin-Induced Short-Circuit Current | >80% | Isolated mouse intestine (5 µM, mucosal) | [8] |

Signaling Pathways in Secretory Diarrhea

The following diagrams illustrate the signaling pathways targeted by cholera toxin and E. coli heat-stable enterotoxin, leading to CFTR activation, and the mechanism of action of this compound.

Caption: Cholera Toxin Signaling Pathway and this compound Inhibition.

Caption: E. coli Heat-Stable Enterotoxin (STa) Signaling Pathway.

Detailed Experimental Protocols

In Vivo Evaluation: Closed-Loop Mouse Model of Secretory Diarrhea

This model is used to assess the in vivo efficacy of CFTR inhibitors in reducing enterotoxin-induced intestinal fluid secretion.

Caption: Workflow for the Closed-Loop Mouse Model of Secretory Diarrhea.

Methodology:

-

Animal Preparation: Adult mice are fasted overnight with free access to water.[13]

-

Anesthesia and Surgery: The mouse is anesthetized, and a midline laparotomy is performed to expose the small intestine.[13]

-

Loop Creation: The small intestine is ligated with surgical silk at regular intervals to create closed loops, taking care not to obstruct blood flow.[13]

-

Injection: A solution containing an enterotoxin (e.g., cholera toxin) with or without this compound is injected into the lumen of the ligated loops. Control loops are injected with saline.

-

Incubation: The intestines are returned to the abdominal cavity, and the incision is closed. The animal is allowed to recover for a set period (e.g., 6 hours).

-

Analysis: The mouse is euthanized, and the intestinal loops are excised. The length and weight of each loop are measured to determine the amount of fluid accumulation, typically expressed as a weight-to-length ratio (g/cm). A significant reduction in this ratio in the this compound treated group compared to the toxin-only group indicates efficacy.

Ex Vivo Evaluation: Ussing Chamber and Short-Circuit Current Measurement

The Ussing chamber is an apparatus used to measure ion transport across epithelial tissues. It is a valuable tool for studying the direct effect of this compound on intestinal chloride secretion.[1]

Caption: Ussing Chamber Experimental Workflow for CFTR Inhibition.

Methodology:

-

Tissue Preparation: A segment of the mouse intestine (e.g., jejunum or colon) is excised and the muscle layers are stripped away to isolate the mucosal epithelium.[14]

-

Mounting: The epithelial tissue is mounted between the two halves of the Ussing chamber, separating the apical (mucosal) and basolateral (serosal) sides.[1]

-

Equilibration: Both chambers are filled with a physiological Ringer's solution, warmed to 37°C, and gassed with 95% O2/5% CO2.[14] The tissue is allowed to equilibrate.

-

Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is measured.

-

Stimulation and Inhibition: A CFTR agonist, such as forskolin (which increases cAMP), is added to the serosal side to stimulate chloride secretion, resulting in an increase in Isc. Once a stable stimulated current is achieved, this compound is added to either the mucosal or serosal bath, and the degree of Isc inhibition is quantified.

In Vitro Screening: Cell-Based Fluorescence Assay

This high-throughput assay is used for the initial screening and characterization of CFTR inhibitors.

Caption: Cell-Based Fluorescence Assay for CFTR Inhibitor Screening.

Methodology:

-

Cell Culture: Cells stably co-expressing human CFTR and a halide-sensitive yellow fluorescent protein (YFP) are cultured in multi-well plates.[15][16]

-

Compound Incubation: The cells are incubated with various concentrations of the test compound (this compound).

-

CFTR Activation: CFTR is activated using a cocktail of agonists (e.g., forskolin, genistein).

-

Fluorescence Measurement: An iodide-containing solution is added to the wells. The influx of iodide through active CFTR channels quenches the YFP fluorescence.[15]

-

Analysis: The rate of fluorescence quenching is measured using a fluorescence plate reader. A slower rate of quenching in the presence of the test compound indicates inhibition of CFTR activity.[16]

Conclusion and Future Directions

This compound has demonstrated significant potential as a therapeutic agent for secretory diarrheas. Its high potency, specificity, and efficacy in preclinical models make it a valuable lead compound for drug development. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other novel CFTR inhibitors. Future research should focus on optimizing the pharmacokinetic properties of this compound to develop an orally bioavailable formulation suitable for clinical use. Further studies are also warranted to explore its efficacy against a broader range of enterotoxigenic pathogens and to assess its long-term safety profile. The targeted inhibition of CFTR represents a promising and pathogen-agnostic approach to alleviating the debilitating effects of secretory diarrhea worldwide.

References

- 1. physiologicinstruments.com [physiologicinstruments.com]

- 2. Cholera toxin: A paradigm of a multifunctional protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cure and Curse: E. coli Heat-Stable Enterotoxin and Its Receptor Guanylyl Cyclase C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ussing Chamber, The Ussing Chamber [ebrary.net]

- 7. researchgate.net [researchgate.net]

- 8. Ussing Chamber Research - [ussingchamber.com]

- 9. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances and new perspectives in targeting CFTR for therapy of cystic fibrosis and enterotoxin-induced secretory diarrheas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiazolidinone CFTR inhibitor identified by high-throughput screening blocks cholera toxin-induced intestinal fluid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Using a ligate intestinal loop mouse model to investigate Clostridioides difficile adherence to the intestinal mucosa in aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vivo Application of CFTR(inh)-172 in Mouse Models of Polycystic Kidney Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycystic kidney disease (PKD) is a genetic disorder characterized by the progressive growth of fluid-filled cysts in the kidneys, ultimately leading to kidney failure. The expansion of these cysts is driven by fluid secretion, a process in which the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel plays a crucial role.[1][2][3] CFTR is expressed in the apical membrane of cyst-lining epithelial cells and is a key driver of chloride and fluid secretion into the cyst lumen.[1] Consequently, inhibition of CFTR has emerged as a promising therapeutic strategy to slow cyst growth in PKD.[1][2][3]

CFTR(inh)-172 is a potent and selective small-molecule inhibitor of the CFTR chloride channel.[4][5] It acts by binding within the pore of the channel, stabilizing it in a non-conductive conformation.[6][7][8][9][10][11] In vivo studies using mouse models of PKD have demonstrated that a tetrazolo-derivative of this compound can effectively slow kidney enlargement, reduce cyst expansion, and preserve renal function.[1][2] These findings highlight the therapeutic potential of targeting CFTR in PKD.[1][2][3]

These application notes provide a summary of the key quantitative data from in vivo studies, detailed experimental protocols for the use of a tetrazolo-CFTR(inh)-172 in a neonatal PKD mouse model, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the quantitative outcomes of treating neonatal kidney-specific Pkd1 knockout mice with a tetrazolo-derivative of this compound.

Table 1: Effect of Tetrazolo-CFTR(inh)-172 on Renal Parameters in Neonatal Pkd1 Knockout Mice

| Parameter | Vehicle Control (Mean ± SEM) | Tetrazolo-CFTR(inh)-172 Treated (Mean ± SEM) | Percentage Change | Reference |

| Kidney Weight / Body Weight (%) | 10.2 ± 0.8 | 6.1 ± 0.5 | ↓ 40.2% | [1] |

| Cystic Index (%) | 75 ± 5 | 35 ± 6 | ↓ 53.3% | [1] |

| Serum Urea (mg/dL) | 155 ± 21 | 78 ± 12 | ↓ 49.7% | [1] |

| Serum Creatinine (mg/dL) | 1.1 ± 0.2 | 0.6 ± 0.1 | ↓ 45.5% | [1] |

Data from a 7-day treatment study in neonatal kidney-specific Pkd1 knockout mice.[1]